Home > Products > Screening Compounds P130016 > 4-[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-N-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide
4-[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-N-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide -

4-[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-N-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide

Catalog Number: EVT-5502014
CAS Number:
Molecular Formula: C20H20F3N7O
Molecular Weight: 431.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

3-(4-chloro-2-fluorobenzyl)-2-methyl-N-(3-methyl-1H-pyrazol-5-yl)-8-(morpholinomethyl)imidazo[1,2-b]pyridazin-6-amine (LY2784544)

Compound Description: LY2784544 is a kinase inhibitor initially developed for other targets. It was identified as a novel GPR39 agonist through unbiased small-molecule screening. [] This compound displayed probe-dependent and pathway-dependent allosteric modulation by zinc, showing higher potency at GPR39 in the presence of zinc than against its initial kinase targets. []

Relevance: While LY2784544 shares a different core structure with 4-[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-N-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide, both compounds contain a 3-methyl-1H-pyrazol moiety. Moreover, both compounds demonstrate activity as kinase inhibitors, highlighting their potential relevance in the development of targeted therapies. []

1H-benzimidazole-4-carboxylic acid, 2-methyl-1-[[2-methyl-3-(trifluoromethyl)phenyl]methyl]-6-(4-morpholinyl)- (GSK2636771)

Compound Description: GSK2636771 is another kinase inhibitor that was discovered to be a novel GPR39 agonist through the same screening process as LY2784544. [] Similar to LY2784544, GSK2636771 showed enhanced potency at GPR39 in the presence of zinc compared to its activity against its primary kinase targets. []

Relevance: GSK2636771 and 4-[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-N-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide both contain a trifluoromethyl group attached to a phenyl ring. While the core structures differ, this shared feature and their common activity as kinase inhibitors indicate potential structural and functional relationships. []

N-[3-chloro-4-[[[2-(methylamino)-6-(2-pyridinyl)-4-pyrimidinyl]amino]methyl]phenyl]methanesulfonamide (GPR39-C3)

Compound Description: GPR39-C3 is a known "GPR39-selective" agonist used as a reference compound in the study that identified LY2784544 and GSK2636771 as GPR39 agonists. [] Similar to the other two compounds, GPR39-C3 showed probe-dependent and pathway-dependent allosteric modulation by zinc. []

Relevance: GPR39-C3 and 4-[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-N-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide both feature a pyrimidinyl group as part of their core structure. Additionally, the presence of an amino group attached to the pyrimidine ring and a substituted phenyl ring connected through a linker highlight structural similarities between these compounds. []

6-(1-(4-cyanophenyl)-1H-pyrazol-5-yl)-N-ethyl-5-methyl-3-oxo-4-(3-(trifluoromethyl)phenyl)-3,4-dihydropyrazine-2-carboxamide (AZD9819)

Compound Description: AZD9819 is a human neutrophil elastase inhibitor. It is susceptible to lipid peroxide-mediated epoxidation and rearrangement in blood plasma, resulting in the formation of a five-membered oxazole derivative. [, ] This oxidation process can be prevented by acidification of plasma samples. []

Relevance: AZD9819 and 4-[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-N-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide share a 1H-pyrazol-5-yl moiety connected to a six-membered heterocyclic ring, either pyrimidine or pyrazine. Additionally, both compounds possess a trifluoromethyl-substituted phenyl ring linked through an amide bond. []

2-(1-(4-cyanophenyl)-1H-pyrazol-5-yl)-5-(N-ethylacetamido)-N-(3-(trifluoromethyl)phenyl)oxazole-4-carboxamide

Compound Description: This compound is the rearranged oxidation product of AZD9819 formed through lipid peroxide-mediated epoxidation. [, ] Its structure was confirmed by various methods, including accurate-mass tandem mass spectrometry, two-dimensional NMR, X-ray crystallography, and 18O labeling studies. []

Relevance: While this compound has a five-membered oxazole ring instead of the pyrimidine ring found in 4-[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-N-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide, it shares the 1-(4-cyanophenyl)-1H-pyrazol-5-yl moiety and the trifluoromethyl-substituted phenyl ring connected via an amide bond. This compound represents a potential metabolite of drugs containing similar structural features. []

3-(phenyl-amino)pentane-2,4-dione

Compound Description: This compound is an intermediate in the synthesis of 1-(5-((3,5-dimethyl-4-((4-(trifluoromethyl)phenyl)diazenyl)-1H-pyrazol-1-yl)methyl)-2-methyl-2-phenyl-1,3,4-oxadiazol-3(2H)-yl)ethanone. [] It is synthesized from 1-chloro-2-phenyldiazene and pentane-2,4-dione in DMF with anhydrous K2CO3. []

Relevance: While not directly containing a pyrazole ring, 3-(phenyl-amino)pentane-2,4-dione is a precursor for the synthesis of pyrazole-containing compounds. Its use in the synthesis pathway highlights the diverse approaches to building pyrazole-based structures like 4-[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-N-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide. []

Properties

Product Name

4-[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-N-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide

IUPAC Name

4-[6-(3-methylpyrazol-1-yl)pyrimidin-4-yl]-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide

Molecular Formula

C20H20F3N7O

Molecular Weight

431.4 g/mol

InChI

InChI=1S/C20H20F3N7O/c1-14-5-6-30(27-14)18-12-17(24-13-25-18)28-7-9-29(10-8-28)19(31)26-16-4-2-3-15(11-16)20(21,22)23/h2-6,11-13H,7-10H2,1H3,(H,26,31)

InChI Key

RMJJKQFHVVUQKU-UHFFFAOYSA-N

SMILES

CC1=NN(C=C1)C2=CC(=NC=N2)N3CCN(CC3)C(=O)NC4=CC=CC(=C4)C(F)(F)F

Canonical SMILES

CC1=NN(C=C1)C2=CC(=NC=N2)N3CCN(CC3)C(=O)NC4=CC=CC(=C4)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.